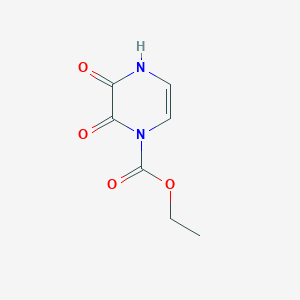

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate

Description

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate is a heterocyclic compound featuring a dihydropyrazine core with two ketone groups (2,3-dioxo) and an ethyl carboxylate substituent at the 1-position. This structure confers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

ethyl 2,3-dioxo-1H-pyrazine-4-carboxylate |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(12)9-4-3-8-5(10)6(9)11/h3-4H,2H2,1H3,(H,8,10) |

InChI Key |

YEPHIAYLNRYNJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CNC(=O)C1=O |

Origin of Product |

United States |

Biological Activity

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate is a heterocyclic compound characterized by its unique pyrazine ring structure and functional groups. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molar Mass : 184.15 g/mol

- Density : 1.374 g/cm³

The compound's structure features two keto groups and an ethyl ester functional group, which influence its reactivity and biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Properties : There is emerging evidence indicating that it may inhibit tumor growth in specific cancer cell lines.

Case Studies

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains:

-

Anticancer Activity Evaluation

- In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer) demonstrated that this compound inhibited cell proliferation:

Cell Line IC50 (µM) MCF7 20 HCT116 15

- In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer) demonstrated that this compound inhibited cell proliferation:

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in metabolic pathways or signal transduction processes related to cell growth and apoptosis.

Scientific Research Applications

Biological Activities

Research has indicated that Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate exhibits significant biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, such as HL-60 leukemia cells. The treatment led to increased levels of pro-apoptotic proteins and enhanced enzymatic activity of caspase-3 .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antibiotic Synthesis : It is utilized in the synthesis of cefoperazone, a broad-spectrum cephalosporin antibiotic. The compound acts as a key intermediate in producing this medication, which is effective against a wide range of bacterial infections .

Case Study 1: Antitumor Activity

In a study published in Nature, researchers investigated the effects of this compound on human leukemia cells. The results demonstrated that the compound significantly increased apoptosis rates through the activation of apoptotic pathways involving caspase proteins. This finding suggests its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antibiotic Development

A patent describes the use of this compound in synthesizing cefoperazone. The synthetic route outlined in the patent emphasizes cost-effective methods that avoid using hazardous solvents, thus enhancing safety and efficiency in pharmaceutical manufacturing .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydropyrazine-carboxylate scaffold is versatile, with substituents significantly influencing physicochemical and biological properties. Key analogues include:

Key Observations :

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two common approaches are derived from analogous dihydropyrazine derivatives:

- Acid-Catalyzed Hydrolysis : Reacting intermediates with aqueous THF under mild conditions (e.g., 2M HCl at 0–25°C for 2 hours) yields ~79% product .

- Solvent-Dependent Reactions : Using ethyl acetate with 1M HCl reduces reaction time but may lower yields (60%) due to competing side reactions .

- Key Variables : Temperature control (0–25°C), solvent polarity, and acid strength critically impact purity and efficiency. A comparative table is provided below:

| Method | Reagents | Time | Yield |

|---|---|---|---|

| A | THF/HCl | 2h | 79% |

| B | EtOAc/HCl | 5m | 60% |

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl ester group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), dihydropyrazine ring protons (δ ~3.5–5.9 ppm), and carbonyl environments (distinct splitting patterns) .

- ¹³C NMR : Peaks at δ ~165–170 ppm confirm ester and ketone carbonyls, while dihydropyrazine carbons appear at δ ~40–110 ppm .

- MS (ESI) : Look for molecular ion peaks (e.g., m/z 270 [M+H]⁺) and fragmentation patterns matching ester cleavage (e.g., m/z 214, 170) .

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved?

- Methodological Answer :

- Reagent Selection : Use NaH/TMS-EBX for alkynylation at the amide nitrogen, avoiding carbamate interference .

- Protection Strategies : Boc groups stabilize the dihydropyrazine ring during sulfonylation (e.g., tert-butyl 4-tosyl derivatives) .

- Monitoring : Track reaction progress via TLC or in-situ IR to detect carbonyl shifts (e.g., ~1703 cm⁻¹ for sulfonyl groups) .

Q. What crystallographic techniques are critical for resolving the 3D structure of this compound?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker diffractometer for high-resolution data (R-factor < 0.05) .

- Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen positions (riding model, Uiso = 1.2–1.5Ueq) .

- Key Parameters : Unit cell dimensions (e.g., a = 8.5452 Å, β = 106.853°) and torsion angles confirm boat conformations in fused rings .

Q. How can molecular interactions between this compound and biological targets be characterized?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) quantifies affinity (KD values) in real-time, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinase domains), validating poses via MD simulations .

- Case Study : Pyrazolopyrimidine derivatives show kinase inhibition via hinge-region hydrogen bonding—apply similar protocols .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Intermediate Trapping : Use low-temperature NMR (-40°C) to detect enolate or iminium intermediates during alkylation .

- Kinetic Studies : Monitor reaction rates under varying pH (4–10) to identify rate-determining steps (e.g., base-catalyzed deprotonation) .

- Computational Analysis : DFT calculations (B3LYP/6-31G*) model transition states for cyclization or ring-opening pathways .

Tables for Key Data

Crystallographic Parameters (Example)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| a, b, c (Å) | 8.5452, 15.9993, 13.9215 | |

| β (°) | 106.853 | |

| R-factor | 0.045 |

NMR Chemical Shifts (Key Groups)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl CH₃ | 1.3–1.5 | 14–18 |

| Ethyl CH₂ | 4.2–4.4 | 60–65 |

| Dihydropyrazine | 3.5–5.9 | 40–110 |

| Carbonyl | - | 165–170 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.